(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

Description

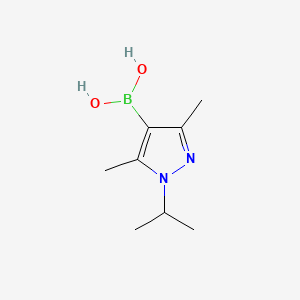

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a pyrazole-based boronic acid derivative characterized by an isopropyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. This substitution pattern confers unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, drug design (as reversible covalent inhibitors), and dynamic materials (e.g., vitrimers and hydrogels) due to their ability to form reversible esters with diols .

Properties

Molecular Formula |

C8H15BN2O2 |

|---|---|

Molecular Weight |

182.03 g/mol |

IUPAC Name |

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H15BN2O2/c1-5(2)11-7(4)8(9(12)13)6(3)10-11/h5,12-13H,1-4H3 |

InChI Key |

LVAHBWALSWXJAK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N(N=C1C)C(C)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Various reduced derivatives of the pyrazole ring.

Substitution: Coupled products with aryl or vinyl groups.

Scientific Research Applications

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with active site residues of target proteins, modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituents include:

(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid (CAS 1138450-30-2): Methyl groups at 1-, 3-, and 5-positions .

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1046832-21-6): Methyl at 1-position, trifluoromethyl at 3-position .

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-ylboronic acid : Ethyl at 1-position, methyl at 3- and 5-positions .

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower the pKa of the boronic acid, enhancing its reactivity at physiological pH, while electron-donating groups (e.g., methyl) raise the pKa .

pKa and Binding Affinity

The pKa of boronic acids dictates their ability to form esters with diols (e.g., sugars) or participate in dynamic covalent chemistry. Key

| Compound | Substituents | pKa* | Binding Affinity (Glucose, Kd) |

|---|---|---|---|

| Target Compound | Isopropyl, 3,5-dimethyl | ~5.1 | Moderate (est.) |

| (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid | 1,3,5-Trimethyl | ~8.5 | Low (Kd > 10 mM) |

| (1-Methyl-3-CF3-1H-pyrazol-4-yl)boronic acid | Methyl, CF3 | ~4.5 | High (Kd < 1 mM) |

*Estimated based on analogous systems .

The target compound’s pKa (~5.1) is near physiological pH, making it suitable for biomedical applications (e.g., glucose-responsive hydrogels) . In contrast, the trimethyl analog’s higher pKa limits its utility in aqueous environments, while the trifluoromethyl derivative’s lower pKa enhances binding under acidic conditions .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituents influence reaction efficiency:

- Steric Hindrance : The isopropyl group in the target compound may reduce reaction rates compared to less bulky analogs (e.g., 1-methyl derivatives) but can improve regioselectivity .

- Electronic Activation : Electron-deficient boronic acids (e.g., trifluoromethyl-substituted) exhibit faster transmetallation in couplings but may suffer from stability issues under basic conditions .

Biological Activity

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, as well as its potential applications in drug development.

- Molecular Formula : C₇H₁₃BN₂O₂

- Molecular Weight : 168.001 g/mol

- CAS Number : 1416786-23-6

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that pyrazole compounds can inhibit tumor growth through various mechanisms:

- Cell Cycle Arrest : Certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : These compounds have been shown to activate apoptotic pathways in different cancer cell lines, including breast and lung cancer cells.

- Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, pyrazoles may enhance cytotoxicity against resistant cancer cell lines .

Case Studies

A study involving the evaluation of 3,5-dimethylpyrazole derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited a dose-dependent response, with notable IC50 values indicating effective inhibition of cell viability .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation-related tissue damage.

The anti-inflammatory effects are primarily attributed to the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Pyrazole derivatives are reported to disrupt bacterial cell membranes, leading to cell lysis and death.

Efficacy Against Pathogens

In vitro studies have demonstrated that this compound exhibits significant activity against both gram-positive and gram-negative bacteria. The mechanism involves the disruption of membrane integrity and subsequent leakage of cellular contents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.